![molecular formula C18H18N2O8 B14755361 Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate is an organic compound with a complex structure It is characterized by the presence of methoxy, dimethylphenoxy, and dinitrophenyl groups attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate typically involves multiple steps. One common method includes the nitration of 4-(4-methoxy-3,5-dimethylphenoxy)acetate, followed by esterification to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dinitrophenyl group is particularly important for its reactivity and ability to form stable complexes with proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromo-3,5-dimethylphenoxy)acetate
- Methyl 4-methoxyphenylacetate
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Uniqueness
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate is unique due to its combination of methoxy, dimethylphenoxy, and dinitrophenyl groups This unique structure imparts specific chemical and biological properties that are not found in similar compounds
Propiedades
Fórmula molecular |
C18H18N2O8 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate |
InChI |
InChI=1S/C18H18N2O8/c1-10-5-13(6-11(2)17(10)27-4)28-18-14(19(22)23)7-12(9-16(21)26-3)8-15(18)20(24)25/h5-8H,9H2,1-4H3 |
Clave InChI |
MWZWOVQZHXGFHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)OC2=C(C=C(C=C2[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
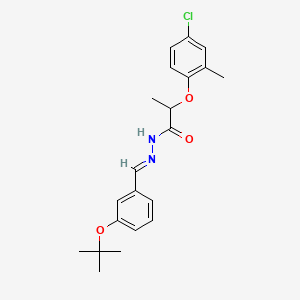
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)

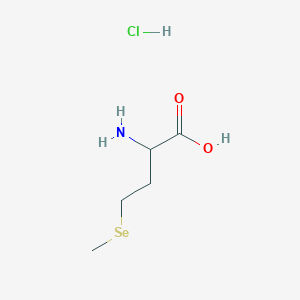

![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
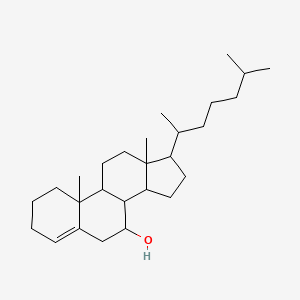
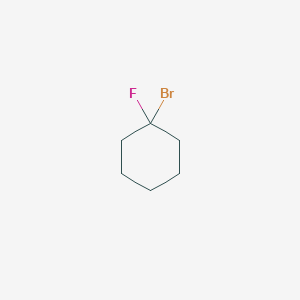
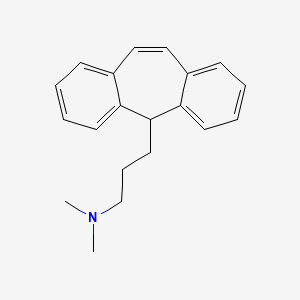

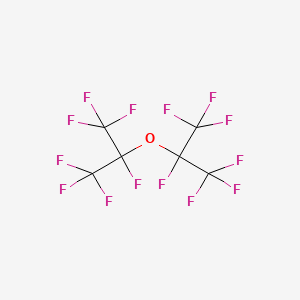
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
